Fmoc-Met-OPfp
Overview
Description
Fmoc-Met-OPfp: N-α-Fmoc-L-methionine pentafluorophenyl ester , is a compound widely used in peptide synthesis. It is characterized by its empirical formula C26H20F5NO4S and a molecular weight of 537.50 g/mol . The compound is a derivative of methionine, an essential amino acid, and is often utilized in the solid-phase synthesis of peptides due to its stability and reactivity.
Mechanism of Action
Target of Action
The primary target of Fmoc-Met-OPfp, or 9-Fluorenylmethoxycarbonyl-L-methionine pentafluorophenyl ester, is the amino group of amino acids in peptide synthesis . The compound plays a crucial role in the protection of the amino group during the synthesis process .
Mode of Action
this compound operates by protecting the amino group in peptide synthesis. The 9-Fluorenylmethoxycarbonyl (Fmoc) group is introduced by reacting the amine with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl), forming a carbamate . This Fmoc group is base-labile, meaning it can be removed rapidly by a base . Piperidine is usually preferred for Fmoc group removal as it forms a stable adduct with the dibenzofulvene byproduct, preventing it from reacting with the substrate .
Biochemical Pathways
The use of this compound in peptide synthesis affects the biochemical pathway of peptide bond formation. The compound enables the rapid and highly efficient synthesis of peptides, including ones of significant size and complexity . The Fmoc group’s lability to bases results from activation of the ring proton b to the urethane oxygen by participation in a potential cyclopentadienide system .
Pharmacokinetics
The compound’s stability under various reaction conditions, such as oxidation and reduction, is crucial for its role in peptide synthesis .
Result of Action
The result of this compound’s action is the formation of peptide bonds in peptide synthesis. The compound allows for the efficient assembly of peptides, even those of significant size and complexity . The Fmoc group’s stability to treatment with trifluoroacetic acid (TFA) and hydrogen bromide/acetic acid is beneficial for monitoring coupling and deprotection reactions .
Action Environment
The action of this compound is influenced by various environmental factors. For instance, the compound’s stability and efficacy can be affected by the pH of the environment . Moreover, the compound’s stability under various reaction conditions, such as oxidation and reduction, is crucial for its role in peptide synthesis . The compound is typically stored at temperatures between 15-25°C .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Fmoc-Met-OPfp typically involves the reaction of N-α-Fmoc-L-methionine with pentafluorophenol in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) . The reaction is carried out under anhydrous conditions to prevent hydrolysis of the ester bond. The general reaction scheme is as follows:
Fmoc-Met-OH+PfpOH+DCC→this compound+DCU
Industrial Production Methods: In industrial settings, the production of this compound is scaled up using similar reaction conditions but with optimized parameters to ensure high yield and purity. The process involves rigorous control of temperature, solvent, and reaction time to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions: Fmoc-Met-OPfp undergoes several types of chemical reactions, including:
Substitution Reactions: The pentafluorophenyl ester group is highly reactive and can be substituted by nucleophiles such as amines, leading to the formation of peptide bonds.
Deprotection Reactions: The Fmoc group can be removed under basic conditions, typically using piperidine, to expose the free amine group for further reactions.
Common Reagents and Conditions:
Piperidine: Used for the deprotection of the Fmoc group.
Dicyclohexylcarbodiimide (DCC): Used as a coupling agent in the synthesis of this compound.
Pentafluorophenol (PfpOH): Reacts with Fmoc-Met-OH to form this compound.
Major Products Formed:
Peptides: The primary products formed from reactions involving this compound are peptides, which are synthesized through the formation of peptide bonds between amino acids.
Scientific Research Applications
Chemistry: Fmoc-Met-OPfp is extensively used in the field of peptide chemistry for the synthesis of peptides and proteins. Its stability and reactivity make it an ideal reagent for solid-phase peptide synthesis .
Biology and Medicine: In biological research, this compound is used to synthesize peptides that are used as probes or inhibitors in various biochemical assays. It is also employed in the development of peptide-based drugs and therapeutic agents .
Industry: In the pharmaceutical industry, this compound is used in the large-scale synthesis of peptide drugs. Its use in solid-phase peptide synthesis allows for the efficient production of high-purity peptides .
Comparison with Similar Compounds
Fmoc-Ala-OPfp: N-α-Fmoc-L-alanine pentafluorophenyl ester.
Fmoc-Pro-OPfp: N-α-Fmoc-L-proline pentafluorophenyl ester.
Fmoc-Phe-OPfp: N-α-Fmoc-L-phenylalanine pentafluorophenyl ester.
Uniqueness: Fmoc-Met-OPfp is unique due to the presence of the methionine residue, which contains a sulfur atom. This sulfur atom can participate in various biochemical interactions, making this compound particularly useful in the synthesis of peptides that require methionine residues. Additionally, the pentafluorophenyl ester group provides high reactivity, facilitating efficient peptide bond formation .
Properties
IUPAC Name |
(2,3,4,5,6-pentafluorophenyl) (2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-4-methylsulfanylbutanoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H20F5NO4S/c1-37-11-10-18(25(33)36-24-22(30)20(28)19(27)21(29)23(24)31)32-26(34)35-12-17-15-8-4-2-6-13(15)14-7-3-5-9-16(14)17/h2-9,17-18H,10-12H2,1H3,(H,32,34)/t18-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OKDPSRDTLNXPFQ-SFHVURJKSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSCCC(C(=O)OC1=C(C(=C(C(=C1F)F)F)F)F)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CSCC[C@@H](C(=O)OC1=C(C(=C(C(=C1F)F)F)F)F)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H20F5NO4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80544412 | |
Record name | Pentafluorophenyl N-{[(9H-fluoren-9-yl)methoxy]carbonyl}-L-methioninate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80544412 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
537.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
86060-94-8 | |
Record name | N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-L-methionine 2,3,4,5,6-pentafluorophenyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=86060-94-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Pentafluorophenyl N-{[(9H-fluoren-9-yl)methoxy]carbonyl}-L-methioninate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80544412 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N-a-Fmoc-L-methionin pentafluorphenyl ester | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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